molecular formula C8H8BrNO3 B1266066 4-Bromo-3,5-dihydroxy-N-methylbenzamide CAS No. 56375-85-0

4-Bromo-3,5-dihydroxy-N-methylbenzamide

Cat. No. B1266066
CAS RN: 56375-85-0
M. Wt: 246.06 g/mol
InChI Key: QERSTEVWBUZWQF-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a compound of interest due to its potential applications in various fields of chemistry and biology. While direct studies on this exact compound are limited, insights can be drawn from research on closely related compounds to understand its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves reactions such as the condensation of halogenated salicylaldehydes with different hydrazides or amines. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, indicating a method that could be adapted for synthesizing compounds with similar structural features to 4-Bromo-3,5-dihydroxy-N-methylbenzamide (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, demonstrating how molecules interact within crystals through hydrogen bonding or halogen interactions. The structural details provide insights into the arrangement and conformation of molecules, crucial for understanding the properties and reactivity of compounds like 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Studies on similar compounds have shown complex molecular interactions, including O-H...N and Br...O interactions, which are essential for forming crystal structures (S. Varughese & V. Pedireddi, 2006).

Scientific Research Applications

Synthesis and Metabolism

  • Gawell et al. (1989) detail the synthesis of metabolites of the dopamine D-2 antagonist remoxipride, including 4-bromo derivatives. The study presents synthetic schemes leading to key intermediates for conversion into metabolites (Gawell, Hagberg, Högberg, & Widman, 1989).
  • McBride, Kenny, and Stalker (1986) describe the metabolism of bromoxynil by Klebsiella pneumoniae, highlighting the transformation of related aromatic nitriles, but not utilizing 4-bromo-3,5-dihydroxy-N-methylbenzamide as a substrate (McBride, Kenny, & Stalker, 1986).

Chemical Synthesis and Structural Studies

  • Kametani et al. (1972) discuss the synthesis of narwedine-type enones, which involves the irradiation of 4-bromo-3,5-dihydroxy-N-methylbenzamide derivatives (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).
  • Saha, Nangia, and Jaskólski (2005) examine crystal engineering with hydrogen and halogen bonds involving compounds like 4-bromo-3,5-dihydroxybenzamide, highlighting their molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Herbicide and Pharmaceutical Applications

  • Stalker, McBride, and Malyj (1988) present a study on herbicide resistance in transgenic plants expressing a bacterial detoxification gene, relevant to bromoxynil, a compound related to 4-bromo-3,5-dihydroxy-N-methylbenzamide (Stalker, McBride, & Malyj, 1988).
  • Norman (2008) discusses novel crystalline forms of related compounds to 4-bromo-3,5-dihydroxy-N-methylbenzamide, showing potential therapeutic applications (Norman, 2008).

Environmental Impact and Biodegradation

  • Vokounová, Vacek, and Kunc (2008) explore the degradation of bromoxynil, a structurally related compound, under various environmental conditions, shedding light on the potential environmental behavior of 4-bromo-3,5-dihydroxy-N-methylbenzamide (Vokounová, Vacek, & Kunc, 2008).

Antioxidant and Biological Activity

  • Li, Li, Gloer, and Wang (2012) investigate nitrogen-containing bromophenols for their antioxidant activity, which includes compounds similar to 4-bromo-3,5-dihydroxy-N-methylbenzamide, indicating potential biological applications (Li, Li, Gloer, & Wang, 2012).

Safety And Hazards

The safety data sheet for 4-Bromo-3,5-dihydroxy-N-methylbenzamide suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-bromo-3,5-dihydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSTEVWBUZWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204930
Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dihydroxy-N-methylbenzamide

CAS RN

56375-85-0
Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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